molecular formula C8H10N4 B11917309 (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

Cat. No.: B11917309
M. Wt: 162.19 g/mol
InChI Key: MOHYFTPDAONKSV-UHFFFAOYSA-N
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Description

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Imidazo[4,5-c]quinoline: A related compound with an additional fused ring, leading to different chemical properties and applications.

Uniqueness

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-5-11-6-2-3-10-7(4-9)8(6)12-5/h2-3H,4,9H2,1H3,(H,11,12)

InChI Key

MOHYFTPDAONKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2CN

Origin of Product

United States

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